N-(5-(Bis(2-methoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]phenyl]acetamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, azo groups, and acetamide functionalities, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]phenyl]acetamide typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-bromo-4,6-dinitroaniline, followed by coupling with 5-amino-2-(bis(2-methoxyethyl)amino)phenol to form the azo compound.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques like recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which may interact with biological molecules, affecting their function. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(dimethylamino)phenyl]azo]benzamide: Similar in structure but with different substituents, leading to varied chemical properties.
N-[2-(diethylamino)ethyl]-4-[(2-bromo-4,6-dinitrophenyl)azo]aniline: Another azo compound with different alkyl groups, affecting its reactivity and applications.
Uniqueness
N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
25594-47-2 |
---|---|
Molecular Formula |
C20H23BrN6O7 |
Molecular Weight |
539.3 g/mol |
IUPAC Name |
N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H23BrN6O7/c1-13(28)22-18-11-14(25(6-8-33-2)7-9-34-3)4-5-17(18)23-24-20-16(21)10-15(26(29)30)12-19(20)27(31)32/h4-5,10-12H,6-9H2,1-3H3,(H,22,28) |
InChI Key |
AIUORLVAJOVZSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCOC)CCOC)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.